tert-Butyl 6-bromo-1H-indole-1-carboxylate

Übersicht

Beschreibung

“tert-Butyl 6-bromo-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C13H14BrNO2 . It has been used as a reactant for the preparation of potent plant-growth inhibitors, cannabinoid CB2 receptor ligands, analogues of isomeridianin G, and as an inhibitor of the Yersinia pestis salicylate adenylation domain YbtE .

Molecular Structure Analysis

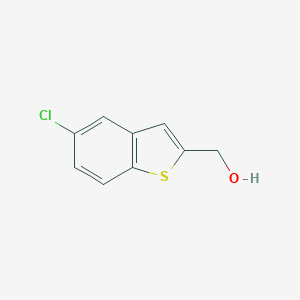

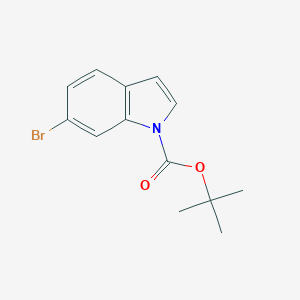

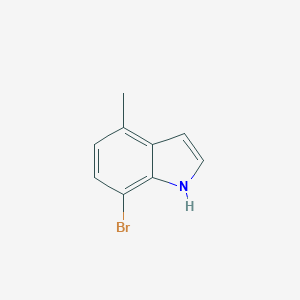

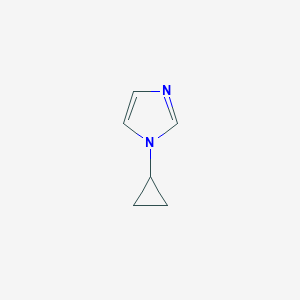

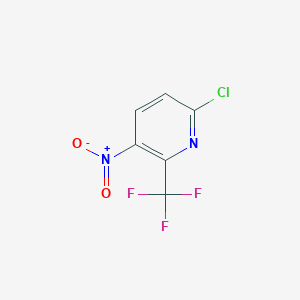

The molecular structure of “tert-Butyl 6-bromo-1H-indole-1-carboxylate” consists of a bromine atom attached to the 6th position of an indole ring, which is further connected to a carboxylate group that is esterified with a tert-butyl group . A detailed structural analysis would require advanced computational methods or experimental techniques such as X-ray crystallography .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Field:

Medicinal chemistry and drug development.

Summary:

Indole derivatives, including 1-BOC-6-Bromoindole, have attracted attention in drug discovery. Researchers explore their potential as lead compounds for developing novel drugs with therapeutic applications.

Methods and Experimental Procedures:

1-BOC-6-Bromoindole can be synthesized through various methods, such as bromination of indole derivatives followed by tert-butylation.

Results and Outcomes:

Studies have shown that indole derivatives exhibit diverse biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory effects . Researchers continue to explore the potential of 1-BOC-6-Bromoindole as a scaffold for designing new drugs targeting specific diseases.

Natural Product Synthesis

Field:

Organic synthesis and natural product chemistry.

Summary:

1-BOC-6-Bromoindole serves as an intermediate for synthesizing natural prenyl indole derivatives. These derivatives have biological activities and are found in various natural products.

Methods and Experimental Procedures:

Researchers use 1-BOC-6-Bromoindole as a building block for constructing more complex molecules. Strategies involve coupling reactions, cyclizations, and functional group transformations.

Results and Outcomes:

The synthesis of natural prenyl indole derivatives, such as Indiacens A and B, contributes to our understanding of their biological roles and potential therapeutic applications . These compounds may have antimicrobial, antitumor, or other health-related effects.

Agrochemical Research

Field:

Agricultural chemistry and crop protection.

Summary:

Indole derivatives, including 1-BOC-6-Bromoindole, are investigated for their pesticidal properties.

Methods and Experimental Procedures:

Researchers evaluate the efficacy of 1-BOC-6-Bromoindole and related compounds against pests, such as insects, fungi, and nematodes. Bioassays and field trials are conducted to assess their impact on crop protection.

Results and Outcomes:

1-BOC-6-Bromoindole may exhibit pesticidal activity, making it a potential candidate for developing environmentally friendly agrochemicals . Further studies are needed to optimize its effectiveness and safety.

Material Science

Field:

Materials chemistry and polymer science.

Summary:

Indole derivatives find applications in materials science, particularly in designing functional materials.

Methods and Experimental Procedures:

Researchers modify the indole ring system to introduce desired properties, such as fluorescence, conductivity, or solubility. These modified derivatives can be incorporated into polymers, sensors, or optoelectronic devices.

Results and Outcomes:

Functionalized indole derivatives contribute to the development of advanced materials with tailored properties. For instance, they may enhance the performance of organic light-emitting diodes (OLEDs) or serve as building blocks for conducting polymers .

Analytical Chemistry

Field:

Chemical analysis and instrumentation.

Summary:

1-BOC-6-Bromoindole can serve as a reference standard or internal standard in analytical methods.

Methods and Experimental Procedures:

Researchers use 1-BOC-6-Bromoindole to validate analytical techniques, such as liquid chromatography (LC) or gas chromatography-mass spectrometry (GC-MS). Its known properties aid in quantification and quality control.

Results and Outcomes:

Accurate and reliable analytical methods benefit from the use of 1-BOC-6-Bromoindole as a calibration standard or marker compound . Its stability and reproducibility enhance the precision of chemical analyses.

Zukünftige Richtungen

The future directions for research on “tert-Butyl 6-bromo-1H-indole-1-carboxylate” could include further exploration of its synthesis, chemical reactivity, and potential biological activities. Given its use as a reactant for the preparation of various biologically active compounds , it could be of interest in the development of new pharmaceuticals or agrochemicals.

Eigenschaften

IUPAC Name |

tert-butyl 6-bromoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOWFTDOMYJYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466289 | |

| Record name | 1-BOC-6-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-bromo-1H-indole-1-carboxylate | |

CAS RN |

147621-26-9 | |

| Record name | 1-BOC-6-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)

![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)

![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)